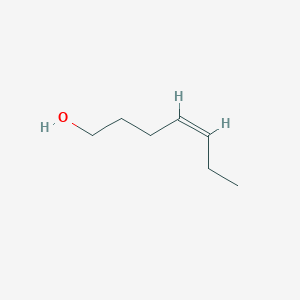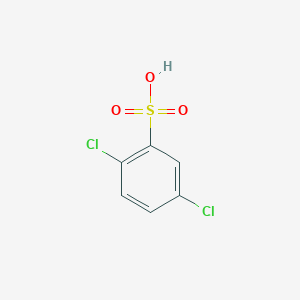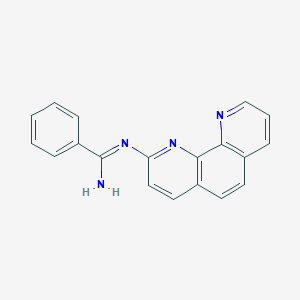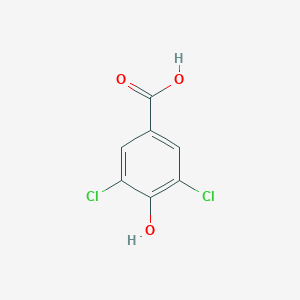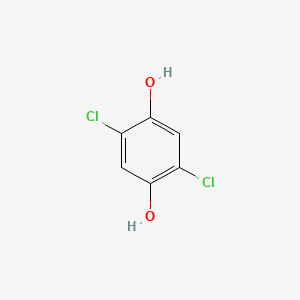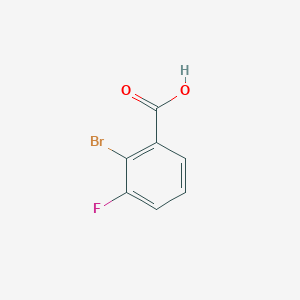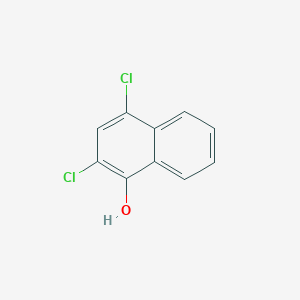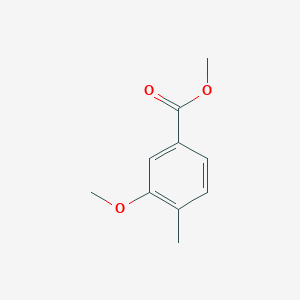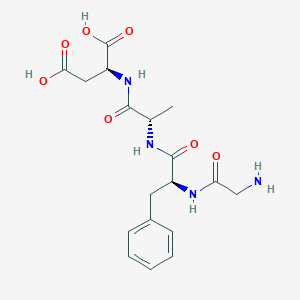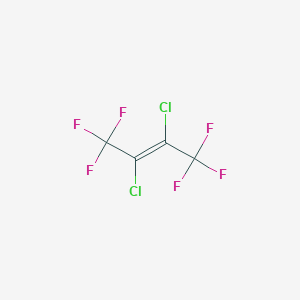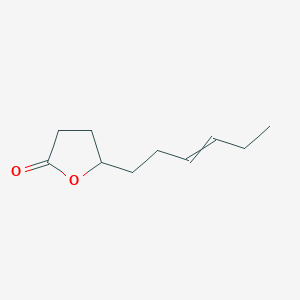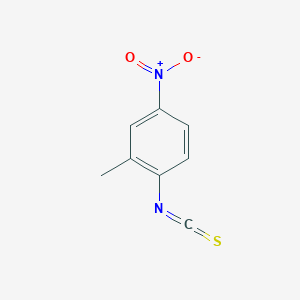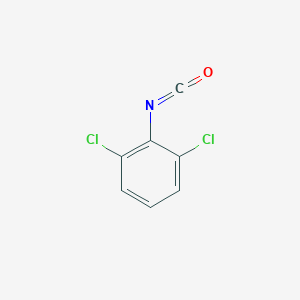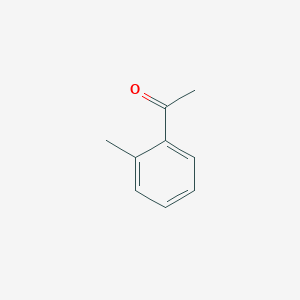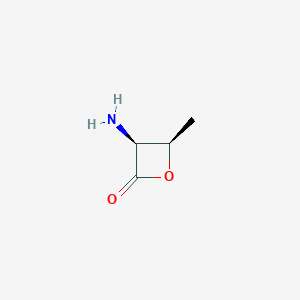
(3S,4R)-3-Amino-4-methyloxetan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,4R)-3-Amino-4-methyloxetan-2-one is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring a four-membered oxetane ring, makes it an interesting subject for research in organic chemistry, medicinal chemistry, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-3-Amino-4-methyloxetan-2-one typically involves the following steps:
Formation of the Oxetane Ring: The oxetane ring can be synthesized through cyclization reactions involving suitable precursors. One common method is the cyclization of β-hydroxy ketones using strong acids or bases.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions. For example, an appropriate amine can be reacted with a halogenated oxetane derivative.
Methylation: The methyl group can be introduced through alkylation reactions using methylating agents such as methyl iodide.
Hydrotosylation: The final step involves the addition of a tosyl group to the compound, which can be achieved using tosyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.
化学反応の分析
Types of Reactions
(3S,4R)-3-Amino-4-methyloxetan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Hydrolysis: The compound can undergo hydrolysis to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
科学的研究の応用
(3S,4R)-3-Amino-4-methyloxetan-2-one has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound can be used as a probe to study enzyme-substrate interactions and protein-ligand binding.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs. Its chiral nature allows for the exploration of enantioselective pharmacological effects.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of (3S,4R)-3-Amino-4-methyloxetan-2-one involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or activator, depending on its structure and the nature of the target enzyme. It can also interact with receptors and ion channels, modulating their activity and influencing cellular signaling pathways.
類似化合物との比較
Similar Compounds
(2R,3S)-3-Phenylisoserine hydrochloride: This compound shares a similar chiral center but has a different functional group arrangement.
N-Benzoyl-(2R,3S)-3-phenylisoserine: Another related compound with a benzoyl group instead of a tosyl group.
Uniqueness
(3S,4R)-3-Amino-4-methyloxetan-2-one is unique due to its oxetane ring structure, which imparts distinct chemical and physical properties. This makes it particularly valuable for applications requiring high reactivity and stability.
特性
CAS番号 |
131131-05-0 |
|---|---|
分子式 |
C4H7NO2 |
分子量 |
101.1 g/mol |
IUPAC名 |
(3S,4R)-3-amino-4-methyloxetan-2-one |
InChI |
InChI=1S/C4H7NO2/c1-2-3(5)4(6)7-2/h2-3H,5H2,1H3/t2-,3+/m1/s1 |
InChIキー |
NBTZBUKVCIOYMU-GBXIJSLDSA-N |
SMILES |
CC1C(C(=O)O1)N |
異性体SMILES |
C[C@@H]1[C@@H](C(=O)O1)N |
正規SMILES |
CC1C(C(=O)O1)N |
同義語 |
2-Oxetanone,3-amino-4-methyl-,(3S,4R)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


